molecular formula C9H14O B8707469 Cyclooct-1-ene-1-carbaldehyde CAS No. 62097-74-9

Cyclooct-1-ene-1-carbaldehyde

Cat. No.: B8707469
CAS No.: 62097-74-9
M. Wt: 138.21 g/mol
InChI Key: TZBOAAPYTXFCMK-UHFFFAOYSA-N
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Description

Cyclooct-1-ene-1-carbaldehyde is a cyclic aldehyde featuring an eight-membered ring with a conjugated double bond and a formyl group at position 1. This compound is of interest in organic synthesis due to its strained ring system and reactivity, which enables applications in cycloaddition reactions and as a precursor for chiral ligands or pharmaceuticals.

Properties

CAS No.

62097-74-9

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

cyclooctene-1-carbaldehyde

InChI

InChI=1S/C9H14O/c10-8-9-6-4-2-1-3-5-7-9/h6,8H,1-5,7H2

InChI Key

TZBOAAPYTXFCMK-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=CCC1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of cyclooct-1-ene-1-carbaldehyde with structurally analogous compounds is hindered by the absence of relevant data in the provided sources. Below is a hypothetical framework for such a comparison, based on general organic chemistry principles and inferred structural similarities:

Table 1: Structural and Reactivity Comparison of Cycloalkene Carbaldehydes

Compound Name Ring Size Double Bond Position Functional Group Reactivity Notes
This compound 8-membered 1 Aldehyde High ring strain; prone to ring-opening reactions
Cyclohex-1-ene-1-carbaldehyde 6-membered 1 Aldehyde Lower strain; stable in Diels-Alder reactions
Cyclopent-1-ene-1-carbaldehyde 5-membered 1 Aldehyde Moderate strain; versatile in asymmetric catalysis

Key Findings:

Ring Strain : this compound’s eight-membered ring introduces significant strain compared to smaller cycloalkene analogs, enhancing its reactivity in ring-opening or rearrangement reactions.

Electrophilicity : The aldehyde group’s electrophilicity is amplified in larger rings due to reduced conjugation stability, making this compound more reactive toward nucleophiles than cyclohexene derivatives.

Synthetic Utility : Smaller analogs like cyclohex-1-ene-1-carbaldehyde are more commonly used in Diels-Alder reactions, while cyclooctene derivatives may favor photochemical or transition-metal-catalyzed transformations.

Limitations of Provided Evidence

The evidence supplied focuses on unrelated compounds (e.g., cyclohexanecarboxylic acid derivatives and cycloalkanes) and lacks data on this compound or its structural analogs . For instance:

  • : Details a cyclohexanecarboxylic acid with amino and hydroxy substituents (CAS 197247-91-9), which differs in functional groups and ring saturation .
  • : Lists cyclohexane (CAS 294-62-2) and cyclododecane, which are fully saturated and lack aldehyde groups .

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